methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492466
InChI: InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC16492466

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Standard InChI Key UULFFIJPLBXISM-LEUCUCNGSA-N
Isomeric SMILES CC[C@H]1CCN[C@@H]1C(=O)OC.Cl
Canonical SMILES CCC1CCNC1C(=O)OC.Cl

Introduction

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound belonging to the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. This compound is recognized for its significant applications in organic synthesis and medicinal chemistry due to its unique stereochemistry and structural features.

Key Features:

  • Molecular Formula: C8H16ClNO2

  • Molecular Weight: Approximately 193.67 g/mol

  • Solubility: Soluble in polar solvents like water and methanol

Synthesis Steps:

  • Reaction Initiation: Ethylamine reacts with a carboxylic acid derivative to form a precursor.

  • Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

  • Esterification: The pyrrolidine derivative is then esterified to form the methyl ester.

  • Hydrochloride Formation: The final step involves converting the ester into its hydrochloride form to enhance solubility and stability.

Biological Activity and Applications

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride exhibits potential biological activities due to its interaction with enzymes and receptors. Its stereochemistry plays a crucial role in determining its binding affinity and specificity, influencing its therapeutic potential.

Applications:

  • Medicinal Chemistry: Used in the synthesis of biologically active molecules.

  • Organic Synthesis: Acts as a chiral building block for asymmetric synthesis.

  • Pharmaceutical Research: Potential applications in drug development and enzyme inhibition.

Comparison with Related Compounds

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride can be compared with other pyrrolidine derivatives, such as methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride, which also belongs to the pyrrolidine family but has different stereochemistry.

Comparison Table:

CompoundStereochemistryApplications
Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride(2S,3S)Organic synthesis, medicinal chemistry
Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride(2R,3S)Drug development, enzyme inhibition

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